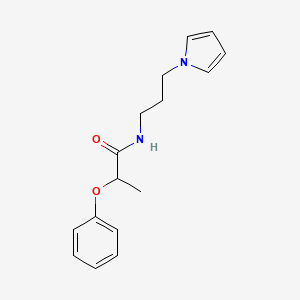
N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxypropanamide” is a complex organic compound that contains a pyrrole ring. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .
Synthesis Analysis
While specific synthesis methods for “N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxypropanamide” are not available, pyrrole compounds are often synthesized from 4-amino-substituted benzenesulfonamides . The exact method would depend on the specific substitutions and functional groups present in the desired compound .Molecular Structure Analysis
The molecular structure of “N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxypropanamide” would be based on the structures of its component parts, including a pyrrole ring, a propyl (three-carbon) chain, and a phenoxypropanamide group .Chemical Reactions Analysis
Pyrrole compounds can participate in a variety of chemical reactions, particularly electrophilic substitution reactions . The exact reactions that “N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxypropanamide” could undergo would depend on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxypropanamide” would depend on its specific molecular structure. For example, similar compounds with a pyrrole ring have a molecular weight around 125.17 .Applications De Recherche Scientifique
Antimicrobial Activity
Pyrrolopyrazine derivatives, including compounds with the pyrrolopyrazine scaffold, have demonstrated significant antimicrobial properties . These compounds exhibit activity against bacteria, fungi, and viruses. The specific mechanisms of action are not fully understood, but their potential in combating infectious diseases is promising.
Kinase Inhibition
5H-pyrrolo[2,3-b]pyrazine derivatives have shown activity as kinase inhibitors . Kinases play crucial roles in cell signaling, and inhibiting specific kinases can be therapeutically relevant. These derivatives might be valuable in drug discovery efforts targeting kinases.
Additionally, it’s worth noting that pyrrolopyrazine derivatives are synthesized through various methods, including cyclization, ring annulation, and direct C-H arylation . However, more research is needed to establish comprehensive Structure-Activity Relationships (SAR) for this scaffold.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-phenoxy-N-(3-pyrrol-1-ylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-14(20-15-8-3-2-4-9-15)16(19)17-10-7-13-18-11-5-6-12-18/h2-6,8-9,11-12,14H,7,10,13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFHYDXPJHQZIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCN1C=CC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxypropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B2742676.png)
![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2742677.png)
![N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-[(2-methoxyphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2742679.png)
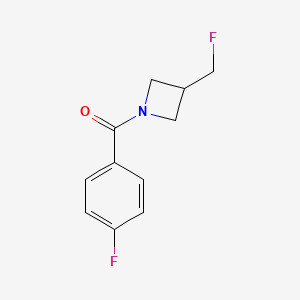
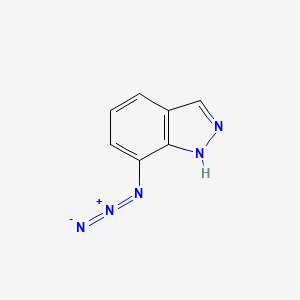
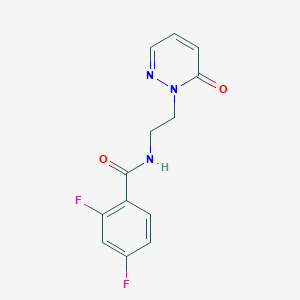
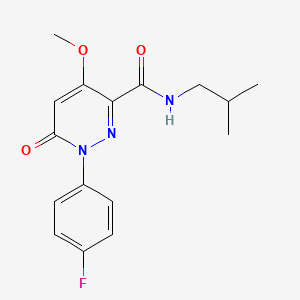
![7-Chloro-2-phenethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2742685.png)
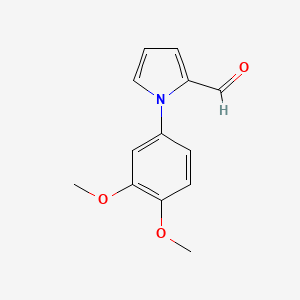
![4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2742687.png)
![3-Fluoro-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2742689.png)
![2-([1,1'-biphenyl]-4-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acetamide](/img/structure/B2742691.png)
![2-{[2,6-Bis(propan-2-yl)phenyl]amino}ethan-1-ol](/img/structure/B2742694.png)
![8-(2-(dimethylamino)ethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2742698.png)